N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE; OXALIC ACID is a complex organic compound that features a benzodioxole ring, a piperidine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction involving an amine, formaldehyde, and a ketone.
Coupling Reactions: The benzodioxole and piperidine intermediates are then coupled using suitable reagents such as coupling agents like EDCI or DCC.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The piperidine ring may enhance the compound’s binding affinity to its targets, while the acetamide group can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-Benzodioxol-5-yl)-2-(4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidin-1-yl)acetamide
- 3-(Benzodioxol-5-yl)propionic acid
- N-(1,3-Benzodioxol-5-yl(8-hydroxy-5-nitro-7-quinolinyl)methyl)cyclohexanecarboxamide
Uniqueness
The unique combination of the benzodioxole, piperidine, and acetamide groups in N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-{[(3,5-DIMETHOXYPHENYL)METHOXY]METHYL}PIPERIDIN-1-YL)ACETAMIDE imparts distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6.C2H2O4/c1-28-20-9-18(10-21(12-20)29-2)15-30-14-17-5-7-26(8-6-17)13-24(27)25-19-3-4-22-23(11-19)32-16-31-22;3-1(4)2(5)6/h3-4,9-12,17H,5-8,13-16H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYGYYCSTHREHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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